tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate
Description
tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate is a spirocyclic carbamate derivative characterized by a 5-azaspiro[2.4]heptane core. This compound features a bicyclic structure combining a cyclopropane ring fused to a pyrrolidine-like nitrogen-containing ring. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes . Its stereochemistry ((1S,3R)) is critical for molecular interactions, particularly in pharmaceutical contexts where enantioselectivity impacts biological activity. The compound is utilized in the synthesis of complex molecules, including antiviral agents like Ledipasvir .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-5-azaspiro[2.4]heptan-2-yl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(8)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11+/m0/s1 |
InChI Key |
MWTHZUMWDMOWQO-GZMMTYOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@]12CCNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CCNC2 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation for Stereochemical Control
A pivotal strategy for introducing the (1S,3R) configuration involves Noyori asymmetric hydrogenation , as demonstrated in the synthesis of related spirocyclic carbamates . In this approach, a prochiral ketone intermediate is reduced using a ruthenium-BINAP catalyst system under hydrogen pressure (0.5 MPa) at 100°C. The reaction achieves 98.6% enantiomeric excess (ee) for the (7S)-configured product, showcasing the method’s efficacy for spirocyclic amines . Key steps include:
-
Substrate preparation : A ketone precursor is synthesized via acid-catalyzed cyclization of a bicyclic amine intermediate.
-
Catalytic conditions : Ru-BINAP (0.1 mol%) in anhydrous ethanol with nitrogen bubbling to eliminate oxygen .
-
Workup : Concentration under reduced pressure yields the enantiomerically enriched amine, which is subsequently protected as the tert-butyl carbamate.
This method’s scalability is limited by the cost of chiral ligands and high-pressure hydrogenation equipment, though it remains the gold standard for stereoselectivity.
Spirocyclic Ring Construction via Cyclization
The spiro[2.4]heptane framework is constructed through intramolecular cyclization of a suitably functionalized precursor. Patent CN102442934A details a related synthesis using lithium aluminum hydride (LiAlH4) to reduce a keto-ester intermediate, followed by tosyl protection and ring closure with o-nitrobenzenesulfonamide . Adapted for the target compound:
-
Reduction of keto-ester : LiAlH4 in tetrahydrofuran (THF) at 0°C reduces the ketone to a secondary alcohol (96.2% yield) .
-
Tosylation : Reaction with tosyl chloride in pyridine introduces a leaving group for subsequent cyclization.
-
Ring closure : Treatment with potassium carbonate and o-nitrobenzenesulfonamide in dimethylformamide (DMF) at 100°C forms the spirocyclic amine .
This route’s critical challenge lies in managing steric hindrance during cyclization, which can lead to low yields (<50%) without optimized conditions .
tert-Butyl Carbamate Protection
The final step involves introducing the tert-butyl carbamate group via reaction with tert-butyl dicarbonate (Boc₂O) . US3072710A highlights an alternative method using sodium cyanate and trifluoroacetic acid, which improves yields for tertiary alcohols . For the target amine:
-
Standard Boc protection : The spirocyclic amine is treated with Boc₂O (1.2 eq) in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C, achieving >90% conversion .
-
Alternative protocol : Sodium cyanate (2 eq) and trifluoroacetic acid (2 eq) in ether/water mixture at 40°C for 2.5 hours, yielding 85–90% carbamate .
The Boc₂O method is preferred for scalability, while the cyanate route offers cost advantages for small-scale syntheses.
Resolution of Racemic Mixtures
Early routes for related compounds relied on racemic synthesis followed by chiral resolution , albeit with inefficiencies. For example, JP2004099609A reports enzymatic resolution using immobilized lipases to separate (1S,3R) and (1R,3S) enantiomers, achieving 98.5% ee but with 50% maximum yield . This method is largely obsolete due to asymmetric catalysis advancements.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-BINAP catalysis, H₂ pressure | 75–80 | 98.6 | Moderate |
| Cyclization | LiAlH4 reduction, Tosyl protection | 40–50 | N/A | High (with optimization) |
| Racemic Resolution | Enzymatic separation | 50 | 98.5 | Low |
Challenges and Optimizations
-
Stereochemical drift : The spirocyclic amine’s basicity can lead to epimerization during Boc protection. Mitigated by using mild bases (e.g., cesium carbonate) and low temperatures .
-
Ring strain : The spiro[2.4]heptane system’s instability necessitates inert atmospheres and anhydrous solvents during synthesis.
-
Catalyst recycling : Ru-BINAP recovery methods (e.g., silica gel adsorption) reduce costs in asymmetric hydrogenation .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of 5-azaspiro[2.4]heptane, including tert-butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate, serve as intermediates in synthesizing compounds that inhibit the hepatitis C virus (HCV). These compounds have shown promise as NS5A inhibitors, which are crucial in the viral replication cycle . The ability to modify the spirocyclic structure allows for the optimization of antiviral efficacy.
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. The spirocyclic moiety is known to interact with neurotransmitter systems, particularly dopamine receptors . Research has explored its role as a dopamine D3 receptor antagonist, which could be beneficial in treating conditions such as schizophrenia and drug dependence .
Pharmacokinetic Studies
Pharmacokinetic evaluations of this compound have revealed insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Studies suggest that the tert-butyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake . Understanding these pharmacokinetic parameters is essential for developing effective therapeutic regimens.
Case Study 1: Antiviral Efficacy
A study focused on the synthesis of various derivatives of 5-azaspiro[2.4]heptane highlighted the effectiveness of this compound as a lead compound in developing HCV inhibitors. The research demonstrated that modifications to the carbamate group significantly influenced antiviral activity .
Case Study 2: Dopamine D3 Receptor Antagonism
In another investigation, researchers examined the interaction of spirocyclic compounds with dopamine receptors. This compound was identified as a potent antagonist at the D3 receptor site, showing promise for further development into therapeutic agents for neuropsychiatric disorders .
Mechanism of Action
The mechanism by which tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The spirocyclic structure of the compound allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Stereochemical Variants
Stereoisomers
- (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-45-5) :
This stereoisomer differs in the spatial arrangement of the carbamate group (7S configuration). While structurally similar, stereochemical variations can drastically alter binding affinities. For example, Ledipasvir’s antiviral activity relies on precise stereochemistry in its 5-azaspiro[2.4]heptane moiety .
Substituted Derivatives
- tert-Butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 646055-62-1): This analog replaces the cyclopropane with a larger spiro[4.4]nonane system and introduces a second nitrogen. Such modifications may alter conformational flexibility and hydrogen-bonding capabilities .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Weight | Solubility (Key Solvents) | LogP (Predicted) |
|---|---|---|---|---|
| tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate | 127199-45-5 | 212.29 g/mol | Soluble in DMSO, methanol* | ~1.8 |
| Ledipasvir (containing 5-azaspiro[2.4]heptane) | - | 889.2 g/mol | Freely soluble in DMSO, ethanol | ~4.5 |
| tert-Butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate | 144282-37-1 | 316.41 g/mol | Low aqueous solubility | ~3.2 |
*Inferred from solubility trends of related carbamates .
Biological Activity
tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate, with the CAS number 1932648-33-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Structure :
- The compound features a spirocyclic structure that may contribute to its biological activity by influencing receptor binding and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and various neurological disorders .
Pharmacological Effects
-
Neurotransmitter Modulation :
- It has been shown to influence serotonin pathways, potentially offering therapeutic benefits for conditions such as depression and anxiety.
- Cytotoxicity Studies :
- Toxicological Profile :
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1932648-33-3 |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Toxicity | H302 (harmful if swallowed), H315 (causes skin irritation) |
Study 1: Serotonin Receptor Modulation
In a recent study, researchers investigated the effects of this compound on serotonin receptor activity. The findings indicated that the compound acts as a partial agonist at the 5-HT2A receptor, leading to increased serotonin signaling in neuronal cultures .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound. It was tested against several cancer cell lines, including breast and prostate cancer cells. Results showed significant cytotoxicity with IC50 values indicating effective concentration levels for inducing apoptosis in these cells .
Q & A
Q. What comparative advantages does the 5-azaspiro[2.4]heptane core offer over bicyclic scaffolds in medicinal chemistry applications?
- Methodology : The spirocyclic core reduces conformational flexibility, enhancing target selectivity. Comparative SAR studies show 5-azaspiro derivatives have 3–5× lower off-target effects than bicyclic analogs (e.g., azabicyclo[2.2.1]heptanes) in CNS penetration assays. Solubility is improved via tert-butyl carbamate hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
